BenchChemオンラインストアへようこそ!

4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine

medicinal chemistry kinase inhibitor serotonin receptor ligand

4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862799-18-6) is a synthetic, polysubstituted oxazol-5-amine derivative with a molecular formula of C18H16ClFN2O4S and a molecular weight of 410.84 g/mol. The compound features a 1,3-oxazole core bearing a 4-chlorobenzenesulfonyl group at the 4-position, a 2-fluorophenyl group at the 2-position, and an N-(2-methoxyethyl) substituent on the exocyclic amine at the 5-position.

Molecular Formula C18H16ClFN2O4S
Molecular Weight 410.84
CAS No. 862799-18-6
Cat. No. B2684937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine
CAS862799-18-6
Molecular FormulaC18H16ClFN2O4S
Molecular Weight410.84
Structural Identifiers
SMILESCOCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H16ClFN2O4S/c1-25-11-10-21-17-18(27(23,24)13-8-6-12(19)7-9-13)22-16(26-17)14-4-2-3-5-15(14)20/h2-9,21H,10-11H2,1H3
InChIKeyWEEYYWXWFCAAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862799-18-6): Structural Baseline for a Sulfonyl Oxazolamine Research Candidate


4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862799-18-6) is a synthetic, polysubstituted oxazol-5-amine derivative with a molecular formula of C18H16ClFN2O4S and a molecular weight of 410.84 g/mol . The compound features a 1,3-oxazole core bearing a 4-chlorobenzenesulfonyl group at the 4-position, a 2-fluorophenyl group at the 2-position, and an N-(2-methoxyethyl) substituent on the exocyclic amine at the 5-position. The generic class of 4-sulfonyl-oxazol-5-amines has been disclosed in patent literature as having affinity for serotonin receptor subtypes, particularly 5-HT6, with potential applications in CNS disorder research [1]. However, the target compound itself is currently documented almost exclusively in vendor catalogs and screening libraries; peer-reviewed biological activity data for this specific analog are not available in the public domain.

Why Generic Substitution Is Not Feasible for 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862799-18-6)


Within the 4-sulfonyl-oxazol-5-amine chemotype, even modest structural modifications can drastically alter target selectivity and potency profiles. Patent analysis reveals that the nature of the N-substituent (R1/R2) on the 5-amine, the 2-aryl group, and the 4-sulfonyl aryl group are each critical determinants of 5-HT6 receptor affinity, with compounds in the same series exhibiting a range of activities from agonism to antagonism [1]. The target compound's unique combination of N-(2-methoxyethyl), 2-(2-fluorophenyl), and 4-(4-chlorophenyl)sulfonyl substituents cannot be found in any co-exampled analog, and the specific electronic and steric contributions of the ortho-fluorine on the 2-phenyl ring, in particular, are known in related heterocyclic systems to influence both binding conformation and metabolic stability. Consequently, procurement of a 'similar' analog in the absence of matched-pair comparative data risks introducing an uncharacterized change in pharmacological behavior.

Quantitative Differentiation Evidence for 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862799-18-6) Against Structural Analogs


Structural Uniqueness Analysis: Matched Molecular Pair Comparison with the Closest CAS-Registered Analog

The target compound possesses a combination of substituents that is unique among all CAS-registered 4-(4-chlorobenzenesulfonyl)-oxazol-5-amines. The closest analog identified is 4-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine (no CAS, BenchChem ID), which differs by the absence of the ortho-fluorine atom on the 2-phenyl ring. In the broader 5-HT6 sulfonyloxazolamine patent series, the introduction of a halogen at the ortho position of the 2-phenyl ring has been shown to modulate receptor binding; specific 2-chlorophenyl and 2,4-dichlorophenyl analogs are explicitly claimed as preferred embodiments, while the 2-fluorophenyl variant is structurally novel within this patent space [1]. The N-(2-methoxyethyl) chain, compared to the more common N-methyl, N,N-dimethyl, or N-benzyl substituents, introduces a hydrogen-bond acceptor that is anticipated to alter both the compound's lipophilicity (cLogP) and its interaction with polar residues in the binding pocket, although direct experimental confirmation is lacking.

medicinal chemistry kinase inhibitor serotonin receptor ligand

Predicted Physicochemical Property Differentiation: cLogP Comparison with N-Methyl and N-Benzyl Congeners

Using the sulfonyloxazolamine patent series as a structural framework, the predicted partition coefficient (cLogP) for the target compound can be estimated and compared to that of the closest patented N-methyl analog, [4-(4-chlorobenzenesulfonyl)-2-(2-chlorophenyl)oxazol-5-yl]-methylamine. The N-(2-methoxyethyl) group in the target compound is expected to reduce cLogP by approximately 0.3–0.5 log units relative to an N-methyl substituent due to the introduction of an ether oxygen, based on the consensus of fragment-based prediction models (e.g., XLogP3, ALogPS) [1]. Absolute experimental logP or logD values are not publicly available for the target compound, and this estimation remains a class-level inference requiring experimental validation. The reduced lipophilicity may correlate with improved aqueous solubility and potentially lower CNS penetration, a critical parameter in 5-HT6 ligand development.

drug-likeness ADME prediction physicochemical properties

Patent Landscape Positioning: Target Compound as a Novel Entity Relative to 5-HT6 Ligand Claims

Examination of the primary sulfonyloxazolamine patent (US 6,441,013 B1) reveals that while 4-chlorobenzenesulfonyl and 2-chlorophenyl/2,4-dichlorophenyl motifs are extensively exemplified, the specific combination of 2-(2-fluorophenyl) with an N-(2-methoxyethyl) substituent is not claimed or explicitly disclosed [1]. The patent's generic formula (I) encompasses R1 and R2 as H, alkyl, or (CH2)n-Ar, but the methoxyethyl chain (CH2CH2OCH3) is not included in the list of preferred A (alkyl) embodiments. This combination falls within the generic scope but outside the exemplified chemical space, rendering the target compound a novel composition of matter for the purposes of freedom-to-operate analysis and a structurally differentiated probe for 5-HT6 receptor subtype selectivity studies.

5-HT6 receptor CNS drug discovery intellectual property

Recommended Application Scenarios for 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine (CAS 862799-18-6)


5-HT6 Receptor Structure-Activity Relationship (SAR) Probe Development

Given the patent-established 5-HT6 affinity of the sulfonyloxazolamine class [1], this compound is suited as a structurally novel probe for SAR studies aimed at mapping the tolerance of the 5-HT6 orthosteric binding site to ortho-fluorination on the 2-phenyl ring and to the introduction of a methoxyethyl side chain. Its use in a matched molecular pair analysis with the non-fluorinated 2-phenyl analog would allow direct attribution of any observed affinity or functional activity shifts to the presence of the fluorine atom.

Medicinal Chemistry Hit-to-Lead Exploration in CNS Programs

The predicted moderate lipophilicity (cLogP ~3.5–4.0) of the compound positions it within the drug-like chemical space for CNS-penetrant ligands, while the N-(2-methoxyethyl) group offers a vector for further optimization of metabolic stability. Procurement of this compound is recommended for CNS-focused medicinal chemistry groups building sulfonyloxazolamine-based libraries and seeking to diversify beyond the extensively patented N-methyl and N-benzyl analogs [1].

Kinase Selectivity Profiling Panel

Although no kinase inhibition data are published for this specific compound, oxazole-based sulfonamides have been broadly investigated as VEGFR2, CDK2, and CDK4 inhibitors [2]. The target compound's incorporation into a kinase selectivity panel alongside structurally related oxazoles would provide a direct head-to-head comparison of selectivity fingerprints and could reveal a differentiated inhibition profile attributable to its unique substitution pattern.

Reference Standard for Analytical Method Development

With a defined molecular formula (C18H16ClFN2O4S), molecular weight (410.84 g/mol), and commercial availability at >95% purity from major screening compound suppliers , this compound can serve as a retention time and ionization efficiency standard for LC-MS method development targeting sulfonyl oxazole metabolites or impurities in pharmaceutical process chemistry.

Quote Request

Request a Quote for 4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.